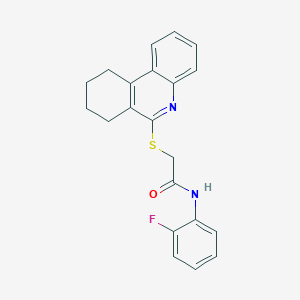
N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been developed for the treatment of various types of cancers.
作用机制
N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is required for the activation of NF-κB. Inhibition of IKKβ activity by N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide prevents the phosphorylation and degradation of the inhibitor of κB (IκB), which in turn prevents the translocation of NF-κB to the nucleus and the activation of NF-κB-dependent genes.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to inhibit the migration and invasion of cancer cells, as well as angiogenesis, which is the process of new blood vessel formation that is required for tumor growth and metastasis.
实验室实验的优点和局限性
N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for IKKβ. However, the compound has also been shown to have poor solubility in water, which can limit its use in certain assays. In addition, N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been shown to have a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
Several future directions for the development and use of N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide have been proposed. These include the development of more potent and selective IKKβ inhibitors, the optimization of the pharmacokinetic properties of N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide, and the identification of biomarkers that can be used to predict the response of cancer cells to N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide. In addition, the use of N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide in combination with other anticancer agents has also been proposed as a potential strategy to enhance its therapeutic efficacy.
Conclusion:
In conclusion, N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide is a small molecule inhibitor that has shown promise as a potential therapeutic agent for the treatment of various types of cancers. The compound inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which prevents the activation of NF-κB-dependent genes that promote cell survival and proliferation. While N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for IKKβ, the compound also has limitations, such as poor solubility in water and a short half-life in vivo. Nevertheless, several future directions for the development and use of N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide have been proposed, which may lead to the development of more effective therapies for cancer.
合成方法
The synthesis of N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 2-ethoxyaniline to form an amide intermediate. This intermediate is then reacted with 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid to obtain the final product, N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide. The synthesis of N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been reported in several research articles and the compound has been synthesized using different methods with varying yields.
科学研究应用
N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been studied extensively for its potential use in the treatment of various types of cancers, including breast cancer, prostate cancer, and leukemia. The compound has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and proliferation. Inhibition of NF-κB activity by N-(2-chloro-3-pyridinyl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-2-29-21-12-6-4-9-16(21)20-14-17(15-8-3-5-10-18(15)26-20)23(28)27-19-11-7-13-25-22(19)24/h3-14H,2H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLDLLHOQGODIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-({[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6008834.png)
![N-{2-oxo-2-[2-(2-phenylethyl)-4-morpholinyl]ethyl}acetamide](/img/structure/B6008842.png)
![4-[1-(3-fluorobenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B6008851.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]methylamine](/img/structure/B6008858.png)
![(1'-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-3-yl)methanol](/img/structure/B6008866.png)
![7-(2,3-difluorobenzyl)-2-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6008880.png)
![3,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6008897.png)
![2-[1-cyclopentyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6008910.png)
![2-[(6-bromo-2-cyclopropyl-4-quinolinyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6008918.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6008924.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,6-trifluorobenzamide](/img/structure/B6008936.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6008943.png)

![methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B6008953.png)